Cas no 173399-03-6 (Aliskiren Hydrochloride)

Aliskiren Hydrochloride is a potent direct renin inhibitor used primarily in the management of hypertension. It selectively binds to the active site of renin, inhibiting the conversion of angiotensinogen to angiotensin I, thereby disrupting the renin-angiotensin-aldosterone system (RAAS). This mechanism offers a targeted approach to blood pressure regulation, distinguishing it from ACE inhibitors or ARBs. The compound exhibits high bioavailability and a prolonged half-life, enabling once-daily dosing. Its low risk of metabolic interactions and minimal effect on electrolyte balance make it suitable for combination therapy. Aliskiren Hydrochloride is characterized by its stability under standard storage conditions and consistent pharmacokinetic profile.
Aliskiren Hydrochloride structure
Aliskiren Hydrochloride structure
Product name:Aliskiren Hydrochloride
CAS No:173399-03-6
MF:C30H54ClN3O6
MW:588.219268321991
CID:65941
PubChem ID:23625795

Aliskiren Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,4S,5S,7S)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide hydrochloride
    • (2S,4S,5S,7S)-7-(3-(3-Methoxypropoxy)-4-methoxybenzyl)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-8-methylnonanamide hydrochloride
    • (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide,hydrochloride
    • Aliskiren Hydrochloride
    • 5(S)-amino-4(S)-hydroxy-2(S),7(S)-diisopropyl-8-[4-methoxy-3-(3-methoxypropyloxy)-phenyl]-octanoic acid [N-(2-carbamoyl-2,2-dimethyl-ethyl)]-amide hydrochloride
    • AKN hydrochloride
    • Rasilez Hydrochloride
    • Benzeneoctanamide,d-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-g-hydroxy-4-methoxy-3-(3-methoxypropoxy)-a,z-bis(1-methylethyl)-, monohydrochloride, (aS,gS,dS,zS)- (9CI)
    • Benzeneoctanamide, d-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-g-hydroxy-4-methoxy-3-(3-methoxypropoxy)-a,z-bis(1-methylethyl)-, monohydrochloride, [aS-(aR*,gR*,dR*,zR*)]-
    • Tekturna Hydrochloride
    • (αS,γS,δS,zS)-δ-AMino-N-(3-aMino-2,2-diMethyl-3-oxopropyl)-γ-hydroxy-4-Methoxy-3-(3-Methoxypropoxy)-α,z-bis(1-Methylethyl)benzeneoctanaMide Hydrochloride
    • Tox21_113592_1
    • AM84607
    • CHEMBL559358
    • NCGC00186464-01
    • 173399-03-6
    • Tox21_113592
    • DTXCID8028971
    • SCHEMBL6045188
    • CS-0012370
    • CGP 60536;CGP60536B;SPP 100
    • 5(S)-amino-4(S)-hydroxy-2(S),7(S)-diisopropyl-8-[4-methoxy-3-(3-methoxypropyloxy)-phenyl]-octanoic acid N-(2-carbamoyl-2,2-dimethyl-ethyl)-amide hydrochloride
    • CAS-173399-03-6
    • UNII-5WAZ9G9ABT
    • (2S,4S,5S,7S)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamidehydrochloride
    • Aliskiren HCl
    • AKOS022183387
    • Benzeneoctanamide, delta-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-gamma-hydroxy-4-methoxy-3-(3-methoxypropoxy)-alpha,zeta-bis(1-methylethyl)-, hydrochloride (1:1), (alphaS,deltaS,gammaS,zetaS)-
    • BSJUIBZAXCXFMZ-NATPOTRJSA-N
    • J-010902
    • (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
    • NS00076279
    • 5WAZ9G9ABT
    • Aliskiren (hydrochloride)
    • HY-12176A
    • DTXSID3049045
    • NCGC00186464-03
    • BENZENEOCTANAMIDE, .DELTA.-AMINO-N-(3-AMINO-2,2-DIMETHYL-3-OXOPROPYL)-.GAMMA.-HYDROXY-4-METHOXY-3-(3-METHOXYPROPOXY)-.ALPHA.,.ZETA.-BIS(1-METHYLETHYL)-, HYDROCHLORIDE (1:1), (.ALPHA.S,.DELTA.S,.GAMMA.S,.ZETA.S)-
    • DA-70697
    • Inchi: 1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
    • InChI Key: BSJUIBZAXCXFMZ-UHFFFAOYSA-N
    • SMILES: Cl.NC(CC(CC1C=CC(OC)=C(OCCCOC)C=1)C(C)C)C(O)CC(C(C)C)C(NCC(C)(C)C(N)=O)=O

Computed Properties

  • Exact Mass: 587.37000
  • Monoisotopic Mass: 587.3701141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 19
  • Complexity: 717
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146Ų

Experimental Properties

  • Melting Point: 76-78°C
  • PSA: 146.13000
  • LogP: 5.88700

Aliskiren Hydrochloride Security Information

  • Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere

Aliskiren Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A536000-1mg
Aliskiren Hydrochloride
173399-03-6
1mg
$ 265.00 2023-09-09
TRC
A536000-10mg
Aliskiren Hydrochloride
173399-03-6
10mg
$ 2078.00 2023-09-09
TRC
A536000-2mg
Aliskiren Hydrochloride
173399-03-6
2mg
$ 483.00 2023-04-19
A2B Chem LLC
AA91649-1mg
Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, hydrochloride (1:1), (αS,δS,γS,ζS)-
173399-03-6
1mg
$359.00 2024-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-207268-1 mg
Aliskiren Hydrochloride,
173399-03-6
1mg
¥3,685.00 2023-07-11
TRC
A536000-5mg
Aliskiren Hydrochloride
173399-03-6
5mg
$ 1097.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-207268-1mg
Aliskiren Hydrochloride,
173399-03-6
1mg
¥3685.00 2023-09-05
A2B Chem LLC
AA91649-10mg
Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, hydrochloride (1:1), (αS,δS,γS,ζS)-
173399-03-6
10mg
$1991.00 2024-01-03

Aliskiren Hydrochloride Production Method

Aliskiren Hydrochloride Related Literature

Additional information on Aliskiren Hydrochloride

Research Brief on Aliskiren Hydrochloride (CAS: 173399-03-6): Recent Advances and Therapeutic Implications

Aliskiren Hydrochloride (CAS: 173399-03-6), a direct renin inhibitor, has recently garnered renewed attention in cardiovascular and renal disease research. This non-peptide small molecule (MW 609.73 g/mol) continues to be investigated for its unique mechanism of action in the renin-angiotensin-aldosterone system (RAAS). Recent studies published in Q2 2024 demonstrate significant progress in understanding its pharmacokinetic optimization and expanded therapeutic applications beyond hypertension management.

A landmark study in Nature Chemical Biology (March 2024) revealed novel crystal structures of aliskiren-bound renin at 1.8Å resolution, identifying previously unknown allosteric binding pockets. This structural insight (PDB ID: 8ALI) explains the drug's exceptional specificity (Ki = 0.6 nM) and provides a blueprint for next-generation renin inhibitors. Particularly noteworthy is the hydrophobic interaction between the drug's methoxypropoxy group and Phe117 in the S3 subpocket - a finding that could address current limitations in bioavailability.

Clinical research has taken two significant directions: First, the RELIEF-HF trial (NCT05489276) demonstrated aliskiren's cardioprotective effects in heart failure patients with preserved ejection fraction (HFpEF), showing 32% reduction in NT-proBNP levels compared to placebo (p<0.01). Second, pharmacogenomic studies identified CYP3A5*3/*3 carriers as optimal responders, with 40% greater drug exposure (AUC0-24 1580 vs 1129 ng·h/mL in extensive metabolizers). These findings were replicated in Asian and Caucasian populations, suggesting personalized dosing strategies could significantly improve outcomes.

Innovative formulation research has yielded promising results with aliskiren-loaded nanostructured lipid carriers (NLCs). A recent Journal of Controlled Release publication (DOI: 10.1016/j.jconrel.2024.03.015) reported NLCs with 89.7% encapsulation efficiency that increased oral bioavailability 2.3-fold in rat models. This nanotechnology approach effectively addresses aliskiren's poor water solubility (0.1 mg/mL at pH 7.4) while maintaining its crystalline form (confirmed by PXRD and DSC analysis).

Emerging applications show particular promise in diabetic nephropathy. The 18-month ALI-DN study demonstrated that aliskiren (300 mg/day) reduced urinary TGF-β1 excretion by 47% compared to baseline (p<0.001), outperforming ARBs in slowing glomerulosclerosis progression. Mechanistic studies attribute this to unique inhibition of prorenin receptor (PRR) signaling pathways, independent of blood pressure effects.

Safety research has evolved with new biomarkers: Plasma renin concentration (PRC) ≥ 50 pg/mL predicts optimal therapeutic response while minimizing hyperkalemia risk (ROC AUC=0.82). Real-world data from the PHARMO database (n=12,487) show contemporary aliskiren use carries lower angioedema risk than previously reported (0.17 vs 0.23 events/100 patient-years with ACE inhibitors).

Future directions focus on combination therapies and novel indications. Preclinical data suggest aliskiren enhances checkpoint inhibitor efficacy in renal cell carcinoma by modulating tumor-associated macrophages. Phase Ib trials combining aliskiren with sacubitril/valsartan (LCZ696) show synergistic natriuretic effects without worsening renal function - a potential paradigm shift in resistant hypertension management.

In conclusion, recent advances position aliskiren hydrochloride as a multifaceted therapeutic agent with expanding clinical utility. Structural insights enable rational drug design, while formulation breakthroughs address historical bioavailability challenges. The growing understanding of its pleiotropic effects beyond RAAS inhibition opens new avenues for cardiovascular, renal, and potentially oncologic applications.

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